N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-18-9-7-15-13(17)10-16-8-6-11-4-3-5-12(19-2)14(11)16/h3-6,8H,7,9-10H2,1-2H3,(H,15,17) |
InChI Key |
QCDWUAGKMLKYPM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=CC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyindole and 2-methoxyethylamine.
Formation of Intermediate: The 7-methoxyindole undergoes a reaction with an acylating agent, such as acetyl chloride, to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with 2-methoxyethylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group at the 7-position.
N-(2-ethoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide: Has an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both methoxy groups at the 2- and 7-positions, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.298 g/mol
- SMILES Notation : COCCNC(=O)C1=C(C=CC=N1)C(=O)N
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realms of anti-cancer and neuroprotective effects.
1. Anti-Cancer Activity
Research indicates that this compound shows promising anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. The following table summarizes key findings from various studies:
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and promote neuronal survival in vitro.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study conducted on neuronal cultures exposed to amyloid-beta showed that treatment with this compound resulted in a significant reduction in cell death and improved cell viability compared to untreated controls. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity.
The biological activity of this compound is believed to stem from several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevention of cancer cell proliferation by interfering with the cell cycle.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
